1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(4-fluorobenzyl)urea
説明
The compound 1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(4-fluorobenzyl)urea is a urea derivative featuring a benzofuran-2-yl group attached to a propan-2-yl moiety and a 4-fluorobenzyl substituent on the urea nitrogen. The 4-fluorobenzyl group may enhance metabolic stability and influence receptor binding through electronic effects .
特性
IUPAC Name |
1-[1-(1-benzofuran-2-yl)propan-2-yl]-3-[(4-fluorophenyl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O2/c1-13(10-17-11-15-4-2-3-5-18(15)24-17)22-19(23)21-12-14-6-8-16(20)9-7-14/h2-9,11,13H,10,12H2,1H3,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAKUXHKTIJQBQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NC(=O)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(4-fluorobenzyl)urea is a compound of significant interest due to its potential biological activities. This article aims to compile and analyze the available data on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure combining a benzofuran moiety with a urea group and a fluorobenzyl substituent. Its molecular formula is , with a molecular weight of approximately 295.33 g/mol. The presence of the benzofuran ring is known to enhance biological activity through various mechanisms, including receptor modulation and enzyme inhibition.
Anticancer Activity
Recent studies have shown that compounds similar to 1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(4-fluorobenzyl)urea exhibit significant anticancer properties. For instance, derivatives containing benzofuran structures have demonstrated cytotoxicity against various cancer cell lines, including:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 0.65 |
| Compound B | HeLa (Cervical Cancer) | 2.41 |
| Compound C | U-937 (Leukemia) | 0.79 |
These values indicate that the compound may possess similar or enhanced efficacy compared to established chemotherapeutics like doxorubicin .
The proposed mechanisms of action for compounds in this class include:
- Inhibition of Proliferation : Compounds have been shown to induce apoptosis in cancer cells through the activation of caspase pathways.
- Receptor Interaction : The benzofuran moiety may interact with specific receptors involved in cell signaling pathways that regulate growth and survival.
In Vitro Studies
A notable study investigated the effects of related compounds on human cancer cell lines. The results indicated that the presence of electron-donating groups significantly enhanced biological activity, while electron-withdrawing groups reduced potency. This suggests that modifications to the substituents can tailor the activity profile of similar compounds.
In Vivo Studies
Preliminary animal studies have indicated that analogs of 1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(4-fluorobenzyl)urea exhibit promising results in tumor reduction and overall survival rates in mouse models of cancer . These findings warrant further investigation into the pharmacokinetics and toxicity profiles in larger animal models.
類似化合物との比較
Comparison with Structurally Similar Compounds
Substituent Variations on the Urea Nitrogen
a) 1-(4-Fluorobenzyl)-3-(4-isobutoxybenzyl)-1-(1-methylpiperidin-4-yl)urea (BP 3125)
- Structure : Replaces the benzofuran-propan-2-yl group with a 1-methylpiperidin-4-yl moiety and introduces an isobutoxybenzyl substituent.
- The isobutoxy group may enhance steric bulk, affecting binding pocket interactions .
b) 1-(4-Fluorobenzyl)-3-(5-nitropyridin-2-yl)urea (Compound 10)
- Structure : Substitutes the benzofuran-propan-2-yl group with a 5-nitropyridin-2-yl group.
- Reported melting point: 207–209°C, suggesting higher crystallinity compared to benzofuran derivatives .
c) 1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(2-chlorophenyl)urea
- Structure : Replaces the 4-fluorobenzyl group with a 2-chlorophenyl substituent.
Pharmacologically Relevant Analogues
a) Pimavanserin (ACP-103)
- Structure : Bis-urea derivative with dual 4-fluorobenzyl and 1-methylpiperidin-4-yl groups.
- Key Differences :
b) 1-(4-Fluorobenzyl)-3-(4-(2-hydroxy-2-methylpropoxy)benzyl)-1-(1-methylpiperidin-4-yl)urea
- Structure : Contains a hydroxypropoxybenzyl substituent.
- Identified as a major microbial transformation product, suggesting metabolic pathways may differ significantly from benzofuran derivatives .
Research Findings and Implications
- Electronic Effects : The benzofuran group in the target compound provides a rigid, planar structure conducive to π-π stacking, whereas pyridinyl or piperidinyl substituents (e.g., Compound 10, BP 3125) introduce polarity or basicity .
- Metabolic Stability : Microbial transformation studies highlight that 4-fluorobenzyl-containing compounds undergo hydroxylation or demethylation, suggesting the benzofuran group may alter metabolic pathways .
- Therapeutic Potential: Pimavanserin’s success underscores the importance of substituent choice for CNS drugs; the target compound’s benzofuran moiety may offer advantages in non-CNS applications due to reduced solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
